3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Description
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)4-12-2-1-5(11)3-12/h5H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIZIYNRRMXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H10F3N2O
- Molecular Weight : 197.15 g/mol
- IUPAC Name : this compound
- CAS Number : 2090848-90-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a modulator in cellular signaling pathways, particularly those involving kinases and receptors.
Key Mechanisms:
- PLK4 Inhibition : The compound has been explored as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in centriole biogenesis and cancer cell proliferation. Inhibition of PLK4 can lead to centrosome loss and subsequent cell cycle arrest in cancer cells with intact p53 pathways .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
The compound has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells. For instance:
- In vitro studies demonstrated that treatment with PLK4 inhibitors led to significant reductions in cell viability in several cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific cancer types:
- Neuroblastoma : A study indicated that this compound effectively reduced tumor growth in neuroblastoma models by inducing apoptosis in cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H10F3N2O |
| Molecular Weight | 197.15 g/mol |
| CAS Number | 2090848-90-9 |
| Biological Target | PLK4 |
| Cancer Types Studied | Neuroblastoma, Rhabdoid Tumors |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader family of 1,1,1-trifluoropropan-2-one derivatives. Key structural variations among analogues include:
- Substituents on the pyrrolidine ring: The 3-aminopyrrolidinyl group distinguishes it from compounds like 1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one () or 1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one (), which feature methoxymethyl or phenyl substituents, respectively.
- Trifluoromethyl ketone positioning: Unlike OTFP, which has an octylthio group at the 3-position, this compound’s pyrrolidine-amino group may alter steric and electronic interactions with biological targets .
Physicochemical Properties
Research Findings and Mechanistic Insights
- Enzyme Inhibition: OTFP’s mechanism involves covalent binding to JHE’s catalytic serine, mimicking the tetrahedral transition state . The target compound’s amino group may enable reversible inhibition via electrostatic interactions, as seen in FAAH inhibitors like 3-(decylthio)-1,1,1-trifluoropropan-2-one () .
- Fluorine NMR Applications : Trifluoromethyl probes (e.g., 3-bromo-1,1,1-trifluoropropan-2-one, ) are used in ¹⁹F NMR studies. The target compound’s pyrrolidine ring could enhance environmental sensitivity in such assays .
Preparation Methods
Preparation of the Trifluoropropan-2-one Intermediate
A key intermediate is 3,3-dibromo-1,1,1-trifluoropropan-2-one , which serves as an electrophilic precursor for substitution reactions with amines.
Synthesis of 3,3-Dibromo-1,1,1-trifluoropropan-2-one
- This compound can be prepared by bromination of 1,1,1-trifluoropropan-2-one using molecular bromine under controlled conditions.
- Bromination typically occurs at the alpha position to the ketone, yielding the dibromo derivative with high selectivity.
- Reaction conditions often involve mild heating and use of solvents such as ethyl acetate or methanol to control reactivity and yield.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting material | 1,1,1-Trifluoropropan-2-one |
| Brominating agent | Molecular bromine (Br2) |
| Solvent | Ethyl acetate, methanol |
| Temperature | Ambient to reflux (~25–80°C) |
| Reaction time | 10–45 minutes to several hours |
| Yield | High yields (~90% reported for dibromo intermediate) |
Introduction of the 3-Aminopyrrolidin-1-yl Group
The key step is the nucleophilic substitution of the dibromo intermediate with 3-aminopyrrolidine or its derivatives.
Nucleophilic Substitution with 3-Aminopyrrolidine
- The dibromo-trifluoropropan-2-one reacts with 3-aminopyrrolidine under basic or neutral conditions to substitute one bromine atom with the aminopyrrolidine group.
- The reaction is typically performed in mixed solvents such as methanol and water, with sodium acetate or sodium hydroxide as bases to facilitate the substitution.
- Temperature control is critical, often starting at low temperatures (-30°C) and gradually warming to room temperature to optimize yield and minimize side reactions.
Reductive Amination Alternative
- Alternatively, reductive amination can be employed where the trifluoropropan-2-one reacts with 3-aminopyrrolidine in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- This method allows direct formation of the C-N bond at the ketone carbonyl site, yielding the desired aminopyrrolidine-substituted trifluoropropan-2-one.
Industrial and Patent Methods for 3-Aminopyrrolidine Derivatives
Patents related to 3-aminopyrrolidine derivatives provide insights into scalable and efficient synthetic routes which can be adapted for the target compound.
Process from Butyl-1,2,4-trimesylate
- Optically active butyl-1,2,4-trimesylate is converted in the presence of a primary amine (e.g., benzylamine) in tetrahydrofuran at 0–70°C to yield optically active pyrrolidine derivatives.
- The amino protecting group is then replaced by allyloxycarbonyl using allyl haloformate in inert solvents.
- Final introduction of the amino group is achieved under pressure (3–20 MPa) and elevated temperatures (100–150°C) in solvents like tetrahydrofuran or dimethoxyethane.
Advantages of This Method
- High chemical and optical yields.
- Suitable for large-scale production.
- Enables access to optically pure 3-aminopyrrolidine intermediates for further functionalization.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Bromination | Bromination of trifluoropropan-2-one | Br2, ethyl acetate/methanol, 25–80°C | High yield of 3,3-dibromo derivative |
| Nucleophilic substitution | Reaction with 3-aminopyrrolidine | Methanol/water, NaOAc or NaOH, -30 to 20°C | Moderate to high yield |
| Reductive amination | Direct amination of trifluoropropan-2-one | Reducing agent (NaBH3CN), solvent dependent | Alternative route, mild conditions |
| Pyrrolidine derivative synthesis | From butyl-1,2,4-trimesylate (patent method) | THF, primary amine, allyl haloformate, pressure and heat | High chemical and optical purity |
Analytical and Purification Notes
- Purity is typically confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis.
- Crystallization from benzene/hexane mixtures or chromatographic techniques (silica gel chromatography) are used for purification.
- Salt formation (e.g., dihydrochloride) may be employed to improve stability and handling.
Research Findings and Optimization
- Reaction times and stoichiometry adjustments improve yields and reduce impurities.
- Use of pressure and temperature control in pyrrolidine derivative synthesis enhances optical purity.
- Continuous flow chemistry and automated synthesis are emerging techniques for industrial scale-up, improving reproducibility and safety.
Q & A
Q. How can researchers optimize the synthetic yield of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one?
Methodological Answer: Optimizing synthesis involves:
- Stepwise Functionalization : Introduce the pyrrolidine amine group before trifluoromethyl ketone formation to avoid side reactions with reactive intermediates .
- Catalytic Efficiency : Use palladium or copper catalysts for coupling reactions, as demonstrated in analogous trifluoromethyl-propanone syntheses .
- Solvent and Temperature : Employ polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction kinetics while minimizing decomposition .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd/C (5 mol%) | +25% efficiency |
| Reaction Temperature | 70°C | Reduces byproducts |
| Purification | Column chromatography | ≥95% purity |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine protons (δ 2.8–3.5 ppm) and amine protons (δ 1.5–2.2 ppm).
- ¹⁹F NMR : Detect the trifluoromethyl group (δ -70 to -75 ppm) .
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98%) and confirm molecular weight (MW: 196.14 g/mol) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and trifluoromethyl orientation, critical for structure-activity studies .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethyl group .
- Humidity Control : Use desiccants to avoid hydrolysis of the ketone moiety, which can form hydrates under high humidity .
- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under inert gas .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound?
Methodological Answer:
- Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving ≥99% enantiomeric excess (ee) .
- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to validate enantiopurity post-synthesis .
Q. What strategies are effective for identifying biological targets of this compound in CNS studies?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to capture binding proteins from brain homogenates .
- Molecular Docking : Simulate interactions with GABA receptors (e.g., β-subunits) using AutoDock Vina, leveraging its trifluoromethyl group’s lipophilicity .
- Knockout Models : Use CRISPR-edited neuronal cells lacking candidate receptors (e.g., NMDA) to confirm target specificity .
Q. How should researchers address contradictory bioactivity data across experimental models?
Methodological Answer:
- Dose-Response Curves : Standardize concentrations (e.g., 1–100 μM) to differentiate efficacy from toxicity .
- Model Validation : Compare results in primary neurons vs. immortalized cell lines to assess physiological relevance .
- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from ≥3 independent studies, adjusting for batch effects .
| Confounding Factor | Resolution Strategy |
|---|---|
| Cell line variability | Use isogenic cell models |
| Solvent artifacts | Replace DMSO with PEG-400 |
| Assay sensitivity | Calibrate with positive controls |
Q. What computational methods predict the compound’s metabolic pathways?
Methodological Answer:
- In Silico Metabolism : Use SwissADME to predict CYP450-mediated oxidation of the pyrrolidine ring .
- Mass Fragmentation Patterns : Match LC-MS/MS data (e.g., m/z 196 → 152) with predicted metabolites using MetFrag .
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify Phase I metabolites (e.g., hydroxylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
